Lupulone

Description

This compound has been reported in Humulus lupulus with data available.

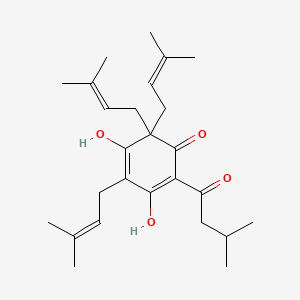

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDULPZJLTZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875553 | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-28-0 | |

| Record name | Lupulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPULON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Lupulone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of lupulone. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Structure and Identification

This compound is a beta-acid found in the resin of the hop plant (Humulus lupulus). It is a key contributor to the antimicrobial properties of hops and has garnered significant interest for its potential therapeutic applications.[1][2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one[3] |

| Synonyms | β-Lupulic acid, Lupulon[3] |

| Molecular Formula | C₂₆H₃₈O₄[1][3] |

| Molecular Weight | 414.58 g/mol [1] |

| CAS Number | 468-28-0[1][3] |

| SMILES | CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O[3] |

| InChI | InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3[3] |

| InChIKey | LSDULPZJLTZEFD-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and an understanding of its biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 93 °C | [4] |

| Boiling Point | 453.43 °C (rough estimate) | [4] |

| Density | 1.045 ± 0.06 g/cm³ (predicted) | [4] |

| pKa | 4.50 ± 1.00 (predicted) | [4] |

| LogP | 4.5 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMSO, and hexane.[1][2][5] |

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols for the determination of the physicochemical properties of pure this compound are not extensively reported in readily available literature. However, standard methods would be employed:

-

Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until melting is observed.

-

Solubility: Quantitative solubility can be determined by adding an excess of this compound to a known volume of solvent, agitating the mixture to reach equilibrium, and then measuring the concentration of the dissolved this compound in the supernatant, typically by HPLC.

-

pKa: The acid dissociation constant can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry, where the absorbance of a solution is measured at various pH values.[6][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR assignments for a this compound derivative, 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione, provide insight into the chemical shifts of the core structure. The data in Table 3 is for this derivative and not the parent this compound.[4]

Table 3: 1H and 13C NMR Chemical Shifts for a this compound Derivative [4]

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| Aliphatic Protons (Examples) | ||

| 12, 13, 17, 18, 22, 23, 27, 28 (Methyls) | Various | Various |

| Vinylic Protons (Examples) | ||

| 15, 20, 25 | Various | Various |

| Aromatic Protons (Phenyl Group) | ||

| 30, 31, 31', 32 | Various | Various |

Mass Spectrometry (MS)

The mass spectrum of this compound and its fragmentation pattern are essential for its identification and structural elucidation. While a detailed fragmentation analysis specific to this compound is not extensively documented in the provided search results, general fragmentation patterns for similar compounds involve cleavages of the side chains and rearrangements within the ring structure.[8][9]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antimicrobial, anticancer, and anti-inflammatory properties being the most studied.

Antimicrobial Activity

This compound is a potent antimicrobial agent, particularly against Gram-positive bacteria.[10]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterium | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.98 | [11] |

| Staphylococcus aureus | 0.5 | [10] |

| Staphylococcus epidermidis | 10 | [10] |

| Streptococcus pyogenes | 0.1 | [10] |

| Propionibacterium acnes | 0.1 | [10] |

| Clostridium difficile | 12-96 | [10] |

A standard broth microdilution method is used to determine the MIC of this compound.[12]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity

This compound induces apoptosis in various cancer cell lines.

Table 5: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Cancer | ~24 (as 10 µg/mL) | [3] |

| SW620 | Colon Cancer (metastatic) | ~24 (as 10 µg/mL) | [3] |

Note: A comprehensive table of IC50 values across a wide range of cancer cell lines is not available from a single comparative study in the provided results.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This compound induces apoptosis through both the extrinsic and intrinsic pathways.[3]

-

Extrinsic Pathway: this compound upregulates the expression of TRAIL death receptors (DR4/DR5), leading to the activation of caspase-8 and subsequently caspase-3.[3]

-

Intrinsic (Mitochondrial) Pathway: In some cancer cell lines, this compound triggers the cleavage of Bid by activated caspase-8. The resulting tBid translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and subsequently caspase-3.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. shimadzu.com [shimadzu.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. akjournals.com [akjournals.com]

- 11. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The intricate Pathway of Lupulone Biosynthesis in Humulus lupulus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of lupulone, a key bitter acid found in the female inflorescences of the hop plant, Humulus lupulus. Lupulones, along with humulones, are the principal secondary metabolites responsible for the characteristic bitterness and preservative properties of beer. Furthermore, these compounds are of increasing interest to the pharmaceutical industry due to their diverse bioactive properties, including anti-inflammatory, antibacterial, and anticancer activities. This document details the enzymatic steps, precursor molecules, regulatory networks, and experimental methodologies crucial for understanding and potentially manipulating this important metabolic pathway.

The Biosynthetic Pathway of this compound: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-step process localized within the lupulin glands, specialized glandular trichomes on the hop cones. The pathway can be broadly divided into three key stages: the formation of the phloroglucinol (B13840) core, a series of prenylation events, and the final cyclization to form the characteristic β-acid structure.

The initial precursor for the acyl side chain of this compound is isovaleryl-CoA, which is derived from the degradation of the branched-chain amino acid (BCAA) leucine.[1][2] This acyl-CoA molecule then serves as a starter unit for a polyketide synthase, Valerophenone Synthase (VPS). VPS catalyzes the condensation of one molecule of isovaleryl-CoA with three molecules of malonyl-CoA to form the aromatic core of this compound, a phloroglucinol derivative known as phlorisovalerophenone (B41633) (PIVP).[3][4]

Following the formation of PIVP, a series of three sequential prenylation reactions occur, catalyzed by aromatic prenyltransferases (PTs). These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[5][6] The primary source of DMAPP in the lupulin glands is the methyl-D-erythritol 4-phosphate (MEP) pathway.[7] The first prenylation of PIVP is catalyzed by the prenyltransferase HlPT1L. Subsequently, a second prenyltransferase, HlPT2, catalyzes the next two prenylation steps, ultimately leading to the formation of this compound.[5]

Quantitative Insights into this compound Biosynthesis

The efficiency of this compound biosynthesis is dependent on the availability of precursors and the expression levels of the key enzymes. The following table summarizes the concentrations of key metabolites in different tissues of Humulus lupulus, highlighting the accumulation of bitter acid precursors and products within the lupulin glands.

| Metabolite | Lupulin Glands (nmol/g FW) | Cones (nmol/g FW) | Leaves (nmol/g FW) |

| BCAAs | |||

| Leucine | ~150 | ~180 | ~150 |

| Valine | ~250 | ~150 | ~200 |

| Isoleucine | ~100 | ~120 | ~100 |

| Acyl-CoA Precursors | |||

| Isovaleryl-CoA | ~2.5 | Not Detected | Not Detected |

| Isobutyryl-CoA | ~0.5 | Not Detected | Not Detected |

| 2-Methylbutyryl-CoA | ~0.5 | Not Detected | Not Detected |

| Bitter Acids | |||

| Humulone | ~80 | ~10 | Not Detected |

| This compound | ~30 | ~5 | Not Detected |

| Deoxyhumulone | ~5 | Not Detected | Not Detected |

| Deoxythis compound | ~2 | Not Detected | Not Detected |

Data adapted from[2]. Note that the original data was presented in a graphical format and has been estimated for this table.

Experimental Protocols for Studying this compound Biosynthesis

A comprehensive understanding of the this compound biosynthesis pathway relies on robust experimental methodologies. This section provides detailed protocols for key experiments.

Valerophenone Synthase (VPS) Enzyme Assay

This protocol is for the in vitro characterization of VPS activity.

Materials:

-

Purified recombinant VPS enzyme or crude protein extract from hop lupulin glands.

-

Isovaleryl-CoA (substrate)

-

[2-¹⁴C]Malonyl-CoA (substrate, for radiolabeling) or unlabeled malonyl-CoA for HPLC-based detection.

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM dithiothreitol (B142953) (DTT).

-

Stopping solution: 20% (v/v) acetic acid in methanol (B129727).

-

Scintillation cocktail (for radiolabeling method).

-

HPLC system with a UV detector.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of reaction buffer, 10 µL of isovaleryl-CoA solution (final concentration 50 µM), and 10 µL of [2-¹⁴C]malonyl-CoA solution (final concentration 20 µM, specific activity ~1.85 GBq/mol).

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme preparation.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of the stopping solution.

-

For the radiolabeling method, add 500 µL of ethyl acetate (B1210297), vortex thoroughly, and centrifuge to separate the phases. Transfer the upper ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For the HPLC-based method, inject an aliquot of the stopped reaction mixture onto a C18 reverse-phase HPLC column. Elute the product (phlorisovalerophenone) using a suitable gradient of acetonitrile (B52724) in water (e.g., 40-95% acetonitrile over 20 minutes). Monitor the absorbance at 290 nm to quantify the product based on a standard curve.

Aromatic Prenyltransferase (PT) Enzyme Assay

This protocol is designed to measure the activity of prenyltransferases involved in this compound biosynthesis.

Materials:

-

Microsomal preparations from yeast or insect cells expressing the hop prenyltransferase(s) (e.g., HlPT1L, HlPT2).

-

Phlorisovalerophenone (PIVP) (substrate)

-

Dimethylallyl pyrophosphate (DMAPP) (substrate)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

-

Extraction solvent: Ethyl acetate.

-

LC-MS system.

Procedure:

-

Set up the reaction in a glass vial by mixing 100 µL of assay buffer, 10 µL of PIVP solution (in methanol, final concentration 100 µM), and 10 µL of DMAPP solution (final concentration 100 µM).

-

Add 20 µL of the microsomal preparation containing the prenyltransferase.

-

Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Re-dissolve the residue in 100 µL of methanol.

-

Analyze the products by LC-MS. Use a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. Monitor for the expected masses of the mono-, di-, and tri-prenylated products of PIVP.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis.

Materials:

-

Hop tissues (lupulin glands, cones, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for target genes (e.g., VPS, HlPT1L, HlPT2) and a reference gene (e.g., actin or ubiquitin).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Immediately freeze hop tissues in liquid nitrogen upon collection.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA from approximately 100 mg of powdered tissue using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture by combining SYBR Green qPCR Master Mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

HPLC Analysis of this compound and its Precursors

This protocol describes a method for the separation and quantification of this compound and its precursors.

Materials:

-

Hop extracts

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or phosphoric acid

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Standards for this compound, cothis compound, adthis compound, and their precursors.

Procedure:

-

Sample Preparation:

-

Extract ground hop material (e.g., 1 g) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane (B109758) (e.g., 1:1 v/v) for 1 hour with agitation.

-

Filter the extract and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Use a mobile phase consisting of a mixture of methanol and water, both acidified with 0.1% formic acid.

-

Employ a gradient elution program, for example: starting with 60% methanol, increasing to 95% methanol over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the eluent at 228 nm and 314 nm for the detection of lupulones and their precursors.

-

Quantify the compounds by comparing the peak areas with those of the corresponding standards.

-

Visualizing the Biosynthesis and Regulatory Networks

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway

Caption: The enzymatic steps in the biosynthesis of this compound.

Transcriptional Regulation of Bitter Acid Biosynthesis

Caption: Transcriptional control of key biosynthetic genes.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing gene expression in this compound biosynthesis.

Hormonal Regulation of this compound Biosynthesis

Plant hormones play a crucial role in regulating secondary metabolism. While the signaling pathways are still being fully elucidated in Humulus lupulus, evidence suggests the involvement of jasmonates and gibberellins (B7789140) in modulating bitter acid production.

Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of plant defense responses, which often include the production of secondary metabolites.[8] It is hypothesized that jasmonate signaling, likely through the COI1-JAZ co-receptor system, leads to the activation of transcription factors that upregulate the expression of genes in the this compound biosynthesis pathway.

Gibberellins (GA): Gibberellins are primarily known for their role in regulating plant growth and development, including flowering.[9][10] Studies have shown that the application of gibberellic acid can influence the yield of hop cones and, consequently, the overall production of bitter acids.[9] The exact molecular mechanisms by which gibberellins influence this compound biosynthesis are still under investigation but may involve cross-talk with other hormone signaling pathways or direct effects on the expression of biosynthetic genes.

Conclusion

The biosynthesis of this compound in Humulus lupulus is a complex and tightly regulated process. This technical guide has provided a detailed overview of the pathway, from its precursors to the final product, and has outlined the key enzymes and regulatory networks involved. The provided experimental protocols offer a foundation for researchers to further investigate this pathway, with the ultimate goal of enhancing the production of these valuable bioactive compounds for both the brewing and pharmaceutical industries. Future research should focus on further dissecting the intricate signaling cascades that govern this compound biosynthesis and on the heterologous expression of the pathway in microbial systems for sustainable production.

References

- 1. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of gibberellins.pptx [slideshare.net]

The Antibacterial Action of Lupulone: A Technical Deep Dive

For Immediate Release

A comprehensive analysis of the molecular mechanisms underpinning the antibacterial efficacy of lupulone, a beta-acid derived from the hop plant (Humulus lupulus). This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core antibacterial activities, quantitative efficacy, and experimental methodologies related to this promising natural compound.

This compound has demonstrated significant potential as an antibacterial agent, particularly against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to a cascade of events that culminate in cell death.[1][3][4] This guide elucidates these mechanisms, presents comparative quantitative data, and outlines the experimental protocols used to derive these findings.

Core Mechanism of Action: Cell Membrane Disruption

The principal target of this compound's antibacterial activity is the cell membrane of Gram-positive bacteria.[1][3] Unlike Gram-negative bacteria, which possess a protective outer lipopolysaccharide (LPS) membrane, the more exposed peptidoglycan layer of Gram-positive bacteria allows hydrophobic compounds like this compound to interact directly with the cell membrane.[5]

This compound functions as an ionophore, disrupting the transmembrane potential by creating channels or pores in the bacterial membrane.[6][7] This action de-energizes the membrane, leading to several critical downstream effects:

-

ATP Leakage: The compromised membrane integrity results in the leakage of essential molecules, including ATP, from the cytoplasm.[6][7]

-

Inhibition of Respiration: The disruption of the proton motive force across the membrane inhibits cellular respiration.[1][2]

-

Interference with the Phosphoenolpyruvate (PEP) System: this compound has been shown to interfere with this key system in Gram-positive bacteria, further contributing to membrane leakage.[1][2]

-

Inhibition of Macromolecular Synthesis: As a consequence of energy depletion and loss of essential precursors, the synthesis of proteins, DNA, and RNA is inhibited.[1][2]

This multi-faceted attack on the bacterial cell membrane underscores the potent bactericidal activity of this compound.

Quantitative Efficacy of this compound

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are influenced by factors such as the bacterial species, the pH of the medium, and the presence of other substances.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | pH (if specified) | Reference |

| Staphylococcus aureus | 1.56 | - | [1] |

| Staphylococcus aureus (general) | 1-4 | - | [4] |

| Mycobacterium phlei | 50 | 7-8 | [1] |

| Mycobacterium phlei | 40 | 5-6 | [1] |

| Mycobacterium tuberculosis | 25 | 7-8 | [1] |

| Mycobacterium tuberculosis | 15 | 6 | [1] |

| Clostridium difficile (clinical isolates) | 12-96 | - | [1] |

| Bacillus subtilis | 0.98 | - | [8] |

| Gram-positive bacteria (general) | 1.6-12.5 ppm | 5.0 | [2] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MBC (µg/mL) | Reference |

| Staphylococcal strains | 1.0-15.0 | [1] |

| Clostridium difficile (clinical isolates) | 16-212 | [1] |

It is noteworthy that the antibacterial activity of this compound is enhanced at a lower pH.[1][2]

Synergistic Effects and Biofilm Activity

This compound exhibits synergistic effects when combined with certain antibiotics, even against Gram-negative bacteria where it shows little to no activity on its own.[1] For instance, in combination with polymyxin, this compound can inhibit the growth of Gram-negative bacteria, suggesting that it may increase the permeability of the outer membrane to other antibacterial agents.[1]

Furthermore, this compound has demonstrated the ability to penetrate and reduce bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][9] Studies have shown that this compound can significantly lower the number of viable bacterial cells within a biofilm structure.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antibacterial effects.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent, such as propylene (B89431) glycol or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[2]

-

Bacterial Inoculum Preparation: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following the determination of the MIC, take a small aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an agar (B569324) plate containing a suitable growth medium.

-

Incubation: Incubate the agar plate at an appropriate temperature for 24-48 hours.

-

Colony Counting: The MBC is defined as the lowest concentration of this compound that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[1]

Penicylinder Method for Antibacterial Activity Screening

-

Medium Preparation: Prepare an agar medium containing beef extract, peptone, NaCl, and agar in distilled water.[1][2]

-

Bacterial Lawn: Inoculate the surface of the agar plate with a standardized suspension of the test bacterium to create a uniform lawn.

-

Application of this compound: Place sterile penicylinders (small, hollow cylinders) onto the surface of the agar. Pipette a defined volume of a this compound emulsion (e.g., 1:500 in distilled water from a propylene glycol stock) into each cylinder.[1][2]

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around the penicylinder where bacterial growth is inhibited.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound's antibacterial action on Gram-positive bacteria.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound presents a compelling case as a natural antibacterial agent with a robust mechanism of action centered on the disruption of the bacterial cell membrane. Its efficacy against a range of Gram-positive pathogens, including those with antibiotic resistance, and its activity against biofilms, highlight its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for further research and development into this compound-based antibacterial therapies. Future investigations should focus on elucidating the precise molecular interactions with membrane components, exploring its synergistic potential with a broader range of antibiotics, and conducting in vivo studies to validate its efficacy and safety.

References

- 1. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. medkoo.com [medkoo.com]

- 5. Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of cothis compound and this compound as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiofilm activity of bioactive hop compounds humulone, this compound and xanthohumol toward susceptible and resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of Lupulone: A Technical Guide to its Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupulone, a β-acid derived from the hop plant (Humulus lupulus), is emerging as a compound of significant interest in oncology research. Traditionally known for its contribution to the bitterness and aroma of beer, recent studies have illuminated its potent anticancer properties, particularly its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, presents quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways involved.

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates cancer cell death primarily by engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Its efficacy is often linked to its ability to sensitize cancer cells, even those resistant to other treatments, to apoptotic signals.

Extrinsic Pathway Activation: Upregulating Death Receptors

A primary mechanism of this compound is the transcriptional upregulation of key death receptors on the cancer cell surface. In human colon carcinoma cells (SW620), this compound has been shown to increase the expression of Fas receptor (Fas), Fas ligand (FasL), and TNF-related apoptosis-inducing ligand (TRAIL) receptors TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[1][2] This upregulation primes the cell for apoptosis. The binding of these receptors by their cognate ligands initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8, which in turn activates the executioner caspase-3, driving the final stages of apoptosis.[3] This mechanism is particularly significant as it can restore sensitivity to TRAIL-induced apoptosis in resistant metastatic cells.[3]

Intrinsic Pathway and Extrinsic-Intrinsic Crosstalk

This compound also influences the mitochondrial pathway of apoptosis. Studies have demonstrated that it increases the permeability of the mitochondrial membrane, a critical step in the intrinsic pathway.[1][2] In TRAIL-sensitive colon cancer cells (SW480), this compound triggers a crucial crosstalk between the two pathways.[3] Activated caspase-8 from the extrinsic pathway cleaves the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c into the cytosol.[3] This event triggers the formation of the apoptosome complex, leading to the activation of caspase-9 and subsequently caspase-3.[3]

In prostate cancer cells, this compound and its derivatives have been confirmed to induce caspase-dependent apoptosis through the activation of caspases 8, 9, and 3.[4]

Modulation of Upstream Signaling: The Role of p38 MAPK and p53

The pro-apoptotic effects of this compound are not solely dependent on direct receptor interaction but are controlled by upstream signaling kinases. In metastatic colon cancer cells (SW620), the mitogen-activated protein kinase (MAPK) p38 plays a major role. This compound treatment enhances the expression of p38, which is critical for the subsequent activation of the tumor suppressor protein p53 and the upregulation of TRAIL death receptors DR4 and DR5.

The role of p53 itself is nuanced and appears to be cell-context dependent. In metastatic SW620 cells, this compound causes p53 to accumulate in the nucleus, where it acts as a pro-apoptotic factor by enhancing the transcription of the TRAIL-DR5 gene.[5][6] Conversely, in the primary colon adenocarcinoma cell line SW480, this compound treatment leads to the translocation of mutated p53 to the cytoplasm, where it initiates a survival response by upregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 in an attempt to protect mitochondrial integrity.[5][6]

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The data highlights its dose-dependent efficacy in inhibiting cell growth and inducing apoptosis.

Table 1: Antiproliferative and Pro-Apoptotic Effects of this compound

| Cell Line | Cancer Type | Treatment | Duration | Effect | Reference |

| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 48 hours | 70% inhibition of cell growth | [1][2] |

| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 72 hours | 80% inhibition of cell growth | [1] |

| SW620 | Metastatic Colon Carcinoma | 10 µg/mL this compound | 48 hours | 40% inhibition of cell growth | [1] |

| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 48 hours | 15% apoptotic cells (vs. 4% control) | [1] |

| SW620 | Metastatic Colon Carcinoma | 40 µg/mL this compound | 72 hours | 34% apoptotic cells (vs. 7% control) | [1] |

Table 2: IC50 Values of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | SW620 | Metastatic Colon Carcinoma | 10 - 60 µg/mL | [7] |

| This compound Derivative 1h | PC3, DU145 | Prostate Cancer | Stronger activity than this compound | [4] |

| Lupeol (B1675499) | DU145 | Prostate Cancer | 48 µM | [8] |

| Lupeol | Prostate CSCs | Prostate Cancer Stem Cells | 27 µM | [8] |

| Note: Lupeol is a related dietary triterpene, included for contextual comparison. |

Experimental Protocols

The following sections detail standardized protocols for key assays used to investigate this compound-induced apoptosis.

Experimental Workflow Overview

The general workflow for studying the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various biochemical and cytometric assays.

Caption: General experimental workflow for assessing this compound's anticancer effects.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound required to inhibit cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9][10][11]

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Phosphate-Buffered Saline (PBS), cold

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and neutralize the trypsin with serum-containing medium.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[11][12]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

FITC Signal (Annexin V): Detected in the FL1 channel.

-

PI Signal: Detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells (often considered an artifact of cell handling).

-

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic cascade, such as caspases (pro- and cleaved forms), Bcl-2 family members, and PARP.[13][14][15]

Materials:

-

Treated and control cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts (typically 20-30 µg per sample) and mix with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the ratio of cleaved to pro-caspase or cleaved PARP indicates apoptosis activation.

Signaling Pathway Visualizations

The following diagrams, rendered in DOT language, illustrate the key molecular pathways activated by this compound to induce apoptosis in cancer cells.

Caption: this compound-induced extrinsic apoptosis pathway.

Caption: Intrinsic pathway and crosstalk via Bid cleavage.

Caption: Upstream signaling cascade involving p38 MAPK and p53.

References

- 1. scispace.com [scispace.com]

- 2. Chemopreventive effects of this compound, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An investigation into the anticancer effects and mechanism of action of hop β-acid this compound and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 Activates Either Survival or Apoptotic Signaling Responses in this compound-Treated Human Colon Adenocarcinoma Cells and Derived Metastatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 Activates Either Survival or Apoptotic Signaling Responses in this compound-Treated Human Colon Adenocarcinoma Cells and Derived Metastatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of lupeol in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Lupulone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of lupulone derivatives, a class of compounds found in the hop plant (Humulus lupulus) with significant therapeutic potential. While research into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds is expanding, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is crucial for their development as therapeutic agents. This document summarizes available quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key signaling pathways affected by this compound derivatives.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic data for this compound and its primary natural derivatives remain limited in publicly available literature. However, a recent study on hexahydrocothis compound, a derivative of the this compound analogue cothis compound, in broiler chickens provides valuable insights into the pharmacokinetic profile of this class of compounds. The oral bioavailability of beta-acids, including lupulones, is generally considered to be low.

Below is a summary of the key pharmacokinetic parameters for hexahydrocothis compound following a single oral administration in broiler chickens.

| Dose (mg/kg) | Cmax (µg/g) | Tmax (h) | AUClast (µg·h/g) |

| 10 | 291.42 | 1.38 | 478.88 |

| 20 | 1853.67 | 1.50 | 1684.25 |

| 40 | 3519.50 | 1.00 | 3121.41 |

Data extracted from a pharmacokinetic study on hexahydrocothis compound in the ileal content of broiler chickens[1][2][3]. Cmax and AUC values represent the mean.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic data. Below are protocols derived from published studies on hop-derived compounds, providing a framework for conducting similar research.

In Vivo Pharmacokinetic Study of Hexahydrocothis compound in Broiler Chickens

This protocol is based on the methodology used to determine the pharmacokinetic parameters of hexahydrocothis compound in broiler chickens[1][2][3].

Experimental Workflow

Experimental workflow for the pharmacokinetic study of hexahydrocothis compound in broiler chickens.

Methodology Details:

-

Animals: Healthy broiler chickens are used, typically fasted overnight before the study.

-

Drug Formulation: Hexahydrocothis compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium for oral administration.

-

Administration: A single dose is administered via oral gavage.

-

Sample Collection: Ileal content is collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: The collected ileal content is homogenized. The drug is then extracted from the homogenate using an appropriate organic solvent.

-

Analytical Method: The concentration of hexahydrocothis compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

General Protocol for Oral Pharmacokinetic Studies of this compound Derivatives in Rodents

This generalized protocol is based on standard practices for pharmacokinetic studies in rodents.

Experimental Workflow

General experimental workflow for a rodent pharmacokinetic study of a this compound derivative.

Methodology Details:

-

Animals: Common rodent models such as Sprague-Dawley rats or CD-1 mice are used. Animals are typically fasted before dosing.

-

Drug Formulation: The this compound derivative is formulated in a vehicle suitable for oral and/or intravenous administration (e.g., a solution in polyethylene (B3416737) glycol 400 or a suspension in carboxymethylcellulose).

-

Administration: For oral bioavailability studies, both oral (gavage) and intravenous (bolus injection) routes are used in separate groups of animals.

-

Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques include sampling from the tail vein, saphenous vein, or via a jugular vein cannula.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

-

Sample Extraction: The analyte (this compound derivative) is extracted from the plasma using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.

-

Analytical Method: Due to the expected low concentrations, a sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically required for quantification.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters. Absolute bioavailability is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.

Signaling Pathways

This compound and its derivatives have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved in this compound-induced apoptosis and autophagy.

This compound-Induced Apoptosis Signaling Pathway

This compound has been demonstrated to induce apoptosis in cancer cells through the extrinsic pathway by upregulating death receptors.

This compound-induced apoptosis pathway.[4]

This compound treatment upregulates the expression of TRAIL death receptors DR4 and DR5 on the surface of cancer cells.[4] This can lead to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[4] Activated caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to its truncated form (tBid), which translocates to the mitochondria, leading to the release of cytochrome c.[4] The release of cytochrome c activates caspase-9, which in turn activates caspase-3, ultimately leading to apoptosis.[4]

This compound-Induced Autophagy Signaling Pathway

In addition to apoptosis, this compound derivatives have been observed to induce autophagy in cancer cells.

This compound-induced autophagy pathway.

Treatment with this compound derivatives can lead to an increase in the expression of Atg4B, a cysteine protease that plays a crucial role in the processing of LC3 (microtubule-associated protein 1A/1B-light chain 3). This facilitates the conversion of LC3-I to LC3-II, a key step in the formation of the autophagosome. The accumulation of LC3-II and the subsequent formation of autophagosomes are hallmark features of autophagy induction.

Conclusion and Future Directions

The study of the pharmacokinetics and bioavailability of this compound derivatives is still an emerging field. The available data, primarily from a study on hexahydrocothis compound, suggest that while these compounds are absorbed orally, their systemic exposure may be limited. The detailed experimental protocols provided herein offer a foundation for future research to build upon, particularly in characterizing the ADME properties of this compound and its other natural derivatives in various preclinical models. A deeper understanding of the signaling pathways modulated by these compounds will further aid in their development as targeted therapies. Future research should focus on obtaining comprehensive in vivo pharmacokinetic data for this compound and its major analogues in rodent models to better predict their behavior in humans. Additionally, studies investigating the impact of formulation strategies on improving the oral bioavailability of these promising natural products are warranted.

References

- 1. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocothis compound against Clostridium perfringens in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ex vivo pharmacokinetic/pharmacodynamic of hexahydrocothis compound against Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sedative and Hypnotic Effects of Lupulone on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupulone is a prominent beta-acid found in the resin of hop cones (Humulus lupulus). Historically, hops have been utilized in traditional medicine for their calming properties, and modern research is beginning to elucidate the pharmacological activities of their constituent compounds. While the alpha-acid humulone (B191422) has been more extensively studied for its sedative and hypnotic effects, this compound and other beta-acids also contribute to the central nervous system (CNS) depressant actions of hop extracts.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's sedative and hypnotic effects, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The primary mechanism underlying the sedative and hypnotic effects of many compounds in hops, likely including this compound, is the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the CNS.[3][4] It is hypothesized that this compound acts as a positive allosteric modulator of GABAA receptors.[3][5] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing a state of sedation and facilitating sleep. In vitro studies have demonstrated that both humulones and lupulones can bind to and enhance the activity of GABA receptors, leading to increased neuronal inhibition and sedation.[5]

Figure 1: Proposed mechanism of this compound's sedative action via positive allosteric modulation of the GABA-A receptor.

Quantitative Data from Preclinical Studies

Direct research on isolated this compound is limited. However, studies on hop extracts and their fractions provide valuable insights into the sedative and hypnotic potential of beta-bitter acids. The following tables summarize the available quantitative data.

Table 1: Effects of Hop Fractions on Locomotor Activity in Mice

| Test Preparation | Dose (mg/kg, p.o.) | % Reduction in Locomotor Activity | Reference |

| CO2 Hop Extract | 100 | Significant reduction (p<0.05) | Schiller et al., 2006[6] |

| CO2 Hop Extract | 200 | Significant reduction (p<0.05) | Schiller et al., 2006[6] |

| Ethanolic Hop Extract | 200 | Significant reduction | Schiller et al., 2006[6] |

Table 2: Effects of Hop Fractions on Induced Sleep in Mice

| Test Preparation | Dose (mg/kg, p.o.) | Anesthetic | Effect on Sleeping Time | Reference |

| CO2 Hop Extract | 200 | Ketamine (150 mg/kg, i.p.) | Significantly increased (p<0.05) | Schiller et al., 2006[6] |

| Beta-bitter acids fraction | 5-10 | Pentobarbital | Reduction in hypnotic activity | Zanoli et al., 2007[7] |

Table 3: Other Central Nervous System Effects of Beta-Bitter Acids

| Test Preparation | Dose (mg/kg, p.o.) | Test | Observed Effect | Reference |

| Beta-bitter acids | Not specified | Body Temperature | Significant fall (>1°C, p<0.05) | Schiller et al., 2006[6] |

| Beta-bitter acids | 5-10 | Open Field Test | Increased exploratory activity | Zanoli et al., 2007[7] |

| Beta-bitter acids | 10 | Elevated Plus Maze | Increased open arm entries | Zanoli et al., 2007[7] |

| Beta-bitter acids | Not specified | Forced Swimming Test | Reduction in immobility time | Zanoli et al., 2007[7] |

Note: There are conflicting reports on the sedative effects of beta-bitter acids, with one study suggesting a reduction in pentobarbital-induced sleep and an increase in exploratory activity, while another indicates a contribution to the overall sedative effect of hop extracts.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the sedative and hypnotic effects of hop-derived compounds.

Spontaneous Locomotor Activity Test

This test is used to evaluate the sedative effect of a substance by measuring the reduction in spontaneous movement of the animal.

-

Animals: Female NMRI mice.

-

Housing: Mice are housed in macrolon cages.

-

Drug Administration: Test preparations (e.g., CO2 or ethanolic extracts of hops) are administered by oral gavage.

-

Apparatus: Macrolon cages equipped with passive-infrared sensors to continuously record locomotor activity.

-

Procedure:

-

Following administration of the test substance or vehicle, mice are placed individually into the test cages.

-

Locomotor activity is recorded continuously. An initial increase in activity is expected as the mice explore the new environment.

-

The reduction in locomotor activity over time is measured and compared between the treated and control groups.

-

-

Endpoint: A significant decrease in locomotor activity compared to the control group indicates a central sedative effect.[2][6]

Ketamine-Induced Sleeping Time

This experiment assesses the hypnotic effect of a substance by measuring its ability to prolong sleep induced by an anesthetic agent like ketamine.

-

Animals: Female NMRI mice.

-

Drug Administration:

-

Test substance (e.g., hop extracts or their fractions) is administered orally.

-

Ketamine (150 mg/kg) is injected intraperitoneally (i.p.) a set time after the test substance administration.

-

-

Procedure:

-

The primary endpoint is the duration of the loss of the righting reflex. This is the time from when the mouse can no longer right itself when placed on its back until it spontaneously regains this reflex.

-

The interval between the loss and recovery of the righting reflex is recorded for each animal.

-

-

Endpoint: A statistically significant increase in the ketamine-induced sleeping time in the treated group compared to the control group suggests a hypnotic effect.[2][6]

Figure 2: General experimental workflow for assessing sedative and hypnotic effects in mice.

Discussion and Future Directions

The available evidence suggests that this compound, as a component of the beta-bitter acids in hops, contributes to the overall sedative effects of hop extracts.[1][2] However, the sedative potency of beta-acids appears to be less than that of alpha-acids (humulones).[2] Conflicting reports on the effects of beta-acids on pentobarbital-induced sleep highlight the need for further research to clarify their precise pharmacological profile.[7]

Future research should focus on isolating pure this compound and its derivatives to conduct more precise in vivo and in vitro studies. This will help to:

-

Determine the exact dose-response relationship for the sedative and hypnotic effects of this compound.

-

Elucidate the specific binding sites and modulatory effects of this compound on different GABAA receptor subtypes.

-

Investigate the pharmacokinetic and pharmacodynamic properties of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Explore potential synergistic effects between this compound, humulone, and other bioactive compounds in hops.

A deeper understanding of the sedative and hypnotic properties of this compound could pave the way for the development of novel, natural- P.S. I am ready for the next step. based therapeutic agents for sleep disorders and anxiety.

References

- 1. Sedating effects of Humulus lupulus L. extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Humulus Lupulus Sedative Effects Explored [hukins-hops.co.uk]

- 4. The sedative effects of hops (Humulus lupulus), a component of beer, on the activity/rest rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. researchgate.net [researchgate.net]

The Diverse Biological Activities of Hop-Derived Beta-Bitter Acids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-bitter acids, a class of compounds found in the hop plant (Humulus lupulus), are emerging as significant bioactive molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory, anti-cancer, and antimicrobial properties of the primary beta-bitter acids: lupulone, cothis compound, and adthis compound. We present a compilation of quantitative data from various in vitro studies, detail the experimental protocols used to ascertain these activities, and visualize the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these natural compounds.

Introduction

The hop plant has a long history of use in traditional medicine and brewing, where its resinous cones contribute bitterness, aroma, and preservation. Beyond these traditional applications, scientific research has increasingly focused on the pharmacological properties of its chemical constituents. Among these, the beta-bitter acids, also known as lupulones, have demonstrated potent biological effects. This whitepaper synthesizes the current understanding of the anti-inflammatory, anti-cancer, and antimicrobial activities of this compound, cothis compound, and adthis compound, providing a detailed technical resource for the scientific community.

Spectrum of Biological Activities

Beta-bitter acids exhibit a range of biological effects, with significant potential for therapeutic applications. The following sections summarize the key findings related to their anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Beta-bitter acids have been shown to possess notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory pathways. This compound, in particular, has been studied for its ability to suppress inflammatory responses.

Anti-cancer Activity

The anti-cancer potential of beta-bitter acids has been demonstrated across various cancer cell lines. Their cytotoxic effects are largely attributed to the induction of apoptosis through multiple signaling cascades.

Antimicrobial Activity

Beta-bitter acids are known for their antimicrobial properties, which have been historically utilized in brewing for preservation. They exhibit activity against a range of microorganisms, particularly Gram-positive bacteria.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of beta-bitter acids from various studies, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Beta-Bitter Acids

| Compound | Assay | Cell Line/System | IC50 / Effect | Reference |

| This compound | Radical Scavenging | DPPH Assay | ~2-3 x 10⁻⁵ M | [1] |

| Humulones & Lupulones | IL-6 Production Inhibition | TNF-α-induced L929 mouse fibroblasts | Effective at 1 to 5 µM | [2] |

| Cothis compound | sEH Inhibition | IC50: 3.1 ± 2.5 µM | [3] | |

| Cothis compound | Pro-inflammatory Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Inhibition of NO, iNOS, IL-1β, and IL-4 | [3] |

Table 2: Anti-cancer Activity of Beta-Bitter Acids

| Compound | Cell Line | Activity | IC50 / Effect | Reference |

| Hop Bitter Acids | HL-60 (Human Leukemia) | Growth Inhibition | 8.67 µg/mL | [4] |

| This compound | SW620 (Colon Cancer) | Growth Inhibition | 70% inhibition at 40 µg/mL (48h) | [5] |

| This compound Derivative | PC3 (Prostate Cancer) | Stronger anticancer activity than this compound | - | [6] |

| This compound Derivative | DU145 (Prostate Cancer) | Stronger anticancer activity than this compound | - | [6] |

| Cothis compound | Various Cancer Cell Lines | Cytotoxicity | IC50 values between 10 and 50 µM | [5] |

Table 3: Antimicrobial Activity of Beta-Bitter Acids

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| This compound & Adthis compound | Bacillus subtilis | 0.98 µg/mL | [5] |

| Beta-acids | Bacteroides fragilis | 50 to 430 µg/mL | [7] |

| Beta-acids | Clostridium perfringens | 150 to 430 µg/mL | [7] |

| This compound | Staphylococcus aureus | 0.6–1.2 µg/mL | [8] |

| Cothis compound | Staphylococcus aureus | 39–78 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Anti-inflammatory Assays

This assay is used to quantify the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[10]

-

-

Treatment:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of beta-bitter acids (e.g., this compound, cothis compound) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL, for 6 hours.[11]

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of the beta-bitter acid compared to the TNF-α-stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

-

Anti-cancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

-

Treatment:

-

Treat the cells with various concentrations of beta-bitter acids or their derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cancer cells (e.g., SW480, SW620) with the desired concentration of a beta-bitter acid like this compound (e.g., 40 µg/ml) for a specific time (e.g., 48 hours).[12]

-

-

Cell Harvesting and Washing:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.[4]